molecular formula C13H19BN2O5 B7952714 5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7952714
M. Wt: 294.11 g/mol
InChI Key: NANJCFGFGSWQMZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester groupThe presence of both methoxy and nitro groups on the aromatic ring further enhances its reactivity and utility in various chemical transformations .

Preparation Methods

The synthesis of 5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aromatic precursor. One common method includes the reaction of 5-methoxy-2-nitroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring .

Scientific Research Applications

5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Medicine: Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its reactivity as a boronic ester. In coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. The nitro and methoxy groups on the aromatic ring can also participate in various chemical transformations, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

5-methoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O5/c1-12(2)13(3,4)21-14(20-12)8-6-10(16(17)18)9(15)7-11(8)19-5/h6-7H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJCFGFGSWQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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